4,4'-Dithiobis(2,6-dimethylmorpholine)

Description

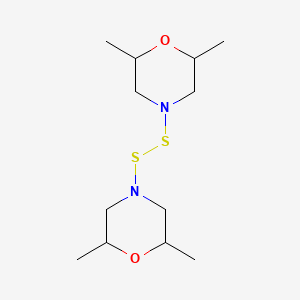

Structure

2D Structure

3D Structure

Properties

CAS No. |

85865-96-9 |

|---|---|

Molecular Formula |

C12H24N2O2S2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)disulfanyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C12H24N2O2S2/c1-9-5-13(6-10(2)15-9)17-18-14-7-11(3)16-12(4)8-14/h9-12H,5-8H2,1-4H3 |

InChI Key |

HKFSGPJTXXTDTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)SSN2CC(OC(C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dithiobis 2,6 Dimethylmorpholine and Precursor Compounds

Preparative Routes to 2,6-Dimethylmorpholine (B58159): Foundation for Dimer Synthesis

The principal and most commercially viable route to 2,6-dimethylmorpholine is the cyclization of diisopropanolamine (B56660). google.com This process involves the dehydration of the diol substrate to form the heterocyclic morpholine (B109124) ring.

The cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) is the cornerstone of 2,6-dimethylmorpholine synthesis. google.comacs.org This intramolecular reaction is typically facilitated by the presence of an acid catalyst, which promotes the elimination of water molecules.

The acid-catalyzed cyclodehydration of diisopropanolamine is a robust method for the synthesis of 2,6-dimethylmorpholine. google.comresearchgate.net Sulfuric acid is a commonly employed catalyst for this transformation. google.comresearchgate.net The mechanism involves the protonation of the hydroxyl groups of diisopropanolamine by the acid, which facilitates their departure as water molecules and subsequent ring closure to form the morpholine structure. google.com

A key innovation in this process is the simultaneous metering of diisopropanolamine and sulfuric acid into the reaction vessel. google.comresearchgate.net This approach allows for the efficient utilization of the heat of reaction, with the temperature of the reaction mixture typically rising to between 85°C and 170°C without external cooling. google.comresearchgate.net The reaction is then heated to a temperature range of 150°C to 190°C for a period of 1 to 25 hours, during which water is distilled off to drive the reaction to completion. google.comresearchgate.net This method has been shown to produce 2,6-dimethylmorpholine in high yields, typically between 90% and 98%. google.com

While acid-catalyzed cyclodehydration in the liquid phase is a common method, heterogeneous catalytic approaches in the vapor phase have also been explored. google.com These methods often involve passing the bishydroxyalkylamine over a solid catalyst, such as aluminum oxide, at elevated temperatures. researchgate.net Another approach involves the reaction of N-(2-hydroxypropyl)-2,6-dimethylmorpholine in the presence of an acid catalyst at temperatures ranging from 100°C to 400°C, followed by acid hydrolysis. nih.gov Suitable acid catalysts for this process include metal oxides, zeolites, stratified silicates, or heteropoly acids. nih.gov These heterogeneous methods can offer advantages in terms of catalyst separation and potential for continuous processing.

The synthesis of 2,6-dimethylmorpholine from diisopropanolamine results in the formation of two stereoisomers: cis-2,6-dimethylmorpholine (B33440) and trans-2,6-dimethylmorpholine. The relative orientation of the two methyl groups on the morpholine ring defines these isomers. For many applications, the cis-isomer is the preferred product. google.com

The ratio of cis to trans isomers of 2,6-dimethylmorpholine can be influenced by the reaction conditions. google.com It has been demonstrated that the molar ratio of diisopropanolamine to sulfuric acid is a critical parameter. google.comresearchgate.net By adjusting this ratio, it is possible to control the isomeric distribution in the final product. For instance, increasing the molar excess of sulfuric acid has been shown to favor the formation of the cis-isomer. google.com

The following interactive data table summarizes the effect of the molar ratio of diisopropanolamine to sulfuric acid on the yield and isomer distribution of 2,6-dimethylmorpholine when the reaction is conducted at 180°C.

| Molar Ratio (Diisopropanolamine:Sulfuric Acid) | Reaction Time (hours) | Total Yield (%) | Cis-Isomer (%) | Trans-Isomer (%) |

| 1:1.5 | 5 | 96 | 80 | 20 |

| 1:2.0 | 3 | 94 | 84 | 16 |

| 1:3.0 | 3 | 91 | 88 | 12 |

This data is compiled from reported experimental findings. google.comresearchgate.net

Heating the mixture of isomers with an excess of sulfuric acid at temperatures between 185°C and 220°C can also be used to increase the proportion of the cis-isomer through isomerization. oakwoodchemical.com

Following the synthesis, the resulting mixture of cis and trans isomers of 2,6-dimethylmorpholine can be separated to enrich the desired isomer. Fractional distillation is a highly effective method for separating the cis and trans isomers on an industrial scale. google.com The two isomers have sufficiently different boiling points to allow for their separation using a packed distillation column. google.com

For the separation of the enantiomers of the trans-isomer, a different approach is required. Racemic trans-2,6-dimethylmorpholine can be resolved by reacting it with an optically active acid, such as mandelic acid, to form diastereomeric salts. acs.org These salts exhibit different solubilities, allowing for their separation by fractional crystallization. acs.org The desired enantiomer can then be liberated from the salt by treatment with a base. acs.org

It should be noted that while detailed synthetic routes for 2,6-dimethylmorpholine are well-established, the specific methods for the subsequent conversion to 4,4'-Dithiobis(2,6-dimethylmorpholine) are not as extensively documented in the reviewed literature.

Stereocontrol and Isomer Distribution in 2,6-Dimethylmorpholine Synthesis

Strategies for Disulfide Bond Formation at the Nitrogen Center of Morpholines

The introduction of a disulfide linkage between two 2,6-dimethylmorpholine units is a critical transformation in the synthesis of the target compound. This can be approached through several synthetic strategies, primarily involving the formation of an N-S bond followed by a dimerization step or a direct coupling of the morpholine derivative.

Once the N-mercapto-2,6-dimethylmorpholine is obtained, it can be subjected to oxidative dimerization to form the desired disulfide. A variety of oxidizing agents can be employed for this transformation.

Common Oxidizing Agents for Thiol to Disulfide Conversion:

| Oxidizing Agent | General Reaction Conditions |

| Air (O₂) | Often catalyzed by metal ions (e.g., Cu²⁺, Fe³⁺) in a suitable solvent. |

| Hydrogen Peroxide (H₂O₂) | Can be used in aqueous or organic solvents, sometimes with a catalyst. uni.lu |

| Iodine (I₂) | A mild and effective reagent for thiol oxidation. |

| Dimethyl Sulfoxide (DMSO) | Can act as an oxidant, particularly at elevated temperatures. |

The reaction proceeds via the formation of a sulfenyl radical intermediate, which then dimerizes to form the stable disulfide bond. The choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation to sulfonic acids or other side products.

An alternative and more direct approach to the synthesis of 4,4'-dithiobis(2,6-dimethylmorpholine) involves the use of halogen-containing sulfur reagents, with sulfur monochloride (S₂Cl₂) being a prominent example. This method circumvents the need to isolate the potentially unstable N-mercapto intermediate.

The reaction of a secondary amine, such as 2,6-dimethylmorpholine, with sulfur monochloride can directly yield the corresponding dithiobisamine. A known process for the synthesis of the parent morpholine disulfide involves reacting morpholine with sulfur monochloride. researchgate.net This reaction is typically carried out in the presence of an acid scavenger, such as an excess of the starting amine or a tertiary amine like triethylamine, to neutralize the hydrogen chloride byproduct that is formed.

The proposed reaction for the synthesis of 4,4'-dithiobis(2,6-dimethylmorpholine) would be:

2 (CH₃)₂C₄H₇NO + S₂Cl₂ → [(CH₃)₂C₄H₇N]₂S₂ + 2 HCl

The stoichiometry of the reactants is critical, with a 2:1 molar ratio of 2,6-dimethylmorpholine to sulfur monochloride being theoretically required. The reaction is typically performed in an inert organic solvent to facilitate stirring and control the reaction temperature.

Achieving high yield and purity in the synthesis of 4,4'-dithiobis(2,6-dimethylmorpholine) necessitates careful optimization of several reaction parameters, regardless of the chosen synthetic route.

Key Parameters for Optimization:

| Parameter | Influence on the Reaction |

| Temperature | Affects reaction rate and selectivity. Lower temperatures may be required to control exothermic reactions and minimize side product formation. |

| Solvent | The choice of solvent can influence reactant solubility, reaction rate, and the ease of product isolation. Inert, non-polar, or moderately polar solvents are often preferred. |

| Stoichiometry | Precise control of the molar ratios of reactants is crucial to ensure complete conversion and minimize unreacted starting materials. |

| Acid Scavenger | In halogen-mediated reactions, the choice and amount of base used to neutralize HCl can significantly impact the yield and ease of purification. |

| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product formation and prevent degradation. |

For instance, in the synthesis of the precursor 2,6-dimethylmorpholine via the cyclization of diisopropanolamine with sulfuric acid, patents indicate that the molar ratio of diisopropanolamine to sulfuric acid and the reaction temperature are key factors influencing the yield and the cis/trans isomer ratio of the product. nih.gov Similar principles of optimization would apply to the subsequent disulfide bond formation step.

Purification and Isolation Techniques for 4,4'-Dithiobis(2,6-dimethylmorpholine)

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. The purification strategy will depend on the physical and chemical properties of 4,4'-dithiobis(2,6-dimethylmorpholine), such as its polarity, solubility, and thermal stability.

Common purification techniques that could be employed include:

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the difference in solubility between the desired compound and impurities at different temperatures.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. For a moderately polar compound like 4,4'-dithiobis(2,6-dimethylmorpholine), normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase would be a suitable approach.

Distillation: If the compound is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used to separate it from non-volatile impurities.

Extraction: Liquid-liquid extraction can be employed to remove water-soluble byproducts or impurities from the crude reaction mixture.

The purity of the isolated compound would then be assessed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Melting Point Analysis: For solid compounds, a sharp melting point range is indicative of high purity.

Spectroscopic and Advanced Structural Characterization of 4,4 Dithiobis 2,6 Dimethylmorpholine

Vibrational Spectroscopy for Molecular Bond Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the functional groups and bond vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For 4,4'-Dithiobis(2,6-dimethylmorpholine), the spectrum would be expected to show characteristic peaks for the various bonds present.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups on the morpholine (B109124) ring would be expected in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic absorption band for the ether linkage (C-O-C stretch) within the morpholine ring would likely appear in the 1150-1050 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is typically observed in the 1250-1020 cm⁻¹ region.

S-S Stretching: The disulfide bond (S-S) stretch is notoriously weak in FT-IR spectroscopy and may not be easily observable.

N-S Stretching: The nitrogen-sulfur bond stretch would be anticipated, though its position can vary.

Raman Spectroscopy for Specific Bond Signatures

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly effective for detecting non-polar bonds. chemicalbook.com

S-S Stretching: The disulfide bond, which is often weak or absent in FT-IR spectra, typically produces a distinct and readily identifiable peak in Raman spectra, expected in the 550-450 cm⁻¹ region. This makes Raman spectroscopy an essential tool for confirming the disulfide linkage in 4,4'-Dithiobis(2,6-dimethylmorpholine).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Assignments

NMR spectroscopy is the most powerful tool for determining the precise structure, connectivity, and conformation of an organic molecule in solution.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. For 4,4'-Dithiobis(2,6-dimethylmorpholine), one would expect to see distinct signals for the different protons in the molecule. The integration of these signals would correspond to the number of protons in each environment. Key expected signals would include:

A doublet for the -CH₃ protons, coupled to the adjacent methine proton.

A multiplet for the -CH- proton at the C2 and C6 positions.

Distinct multiplets for the axial and equatorial protons of the two methylene groups (-N-CH₂- and -O-CH₂- ) in the morpholine ring, due to their different chemical environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. For the symmetric 4,4'-Dithiobis(2,6-dimethylmorpholine), the spectrum would be expected to show four distinct signals corresponding to:

The methyl carbon (-CH₃ ).

The methine carbon (-CH- ).

The methylene carbon adjacent to the nitrogen (-N-CH₂- ).

The methylene carbon adjacent to the oxygen (-O-CH₂- ).

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other. scielo.org.mx For instance, it would show a correlation between the methyl protons and the C2/C6 methine proton, and between the protons on adjacent methylene groups within the ring, confirming the bonding framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. chemicalbook.com This would definitively link the proton assignments to the carbon assignments (e.g., pairing the -CH₃ proton signal with the -CH₃ carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. chemicalbook.com It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC could show a correlation from the protons on the methylene group next to the nitrogen to the carbon on the other side of the nitrogen, confirming the morpholine ring structure and its connection to the disulfide bridge.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

No publicly available high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for 4,4'-Dithiobis(2,6-dimethylmorpholine) could be located. Therefore, a discussion on its exact molecular weight determination and the elucidation of its specific fragmentation patterns is not possible at this time.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data, which would provide the accurate mass of the molecular ion and confirm the elemental composition of 4,4'-Dithiobis(2,6-dimethylmorpholine), is not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Without experimental MS/MS spectra, the characteristic fragmentation pathways of 4,4'-Dithiobis(2,6-dimethylmorpholine) under various ionization conditions cannot be described.

Electronic Spectroscopy for Chromophore and Electronic State Analysis

Information regarding the electronic transitions and chromophoric properties of 4,4'-Dithiobis(2,6-dimethylmorpholine) from electronic spectroscopy is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for 4,4'-Dithiobis(2,6-dimethylmorpholine) have been found in the searched databases. Consequently, details on its absorption maxima (λmax) and the nature of its electronic transitions cannot be provided.

Diffraction Techniques for Solid-State Molecular Architecture

The solid-state structure of 4,4'-Dithiobis(2,6-dimethylmorpholine) has not been determined by diffraction methods according to the available literature.

Single-Crystal X-ray Diffraction

There are no published reports on the single-crystal X-ray diffraction analysis of 4,4'-Dithiobis(2,6-dimethylmorpholine). As a result, information on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.

Computational Chemistry and Theoretical Investigations of 4,4 Dithiobis 2,6 Dimethylmorpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For "4,4'-Dithiobis(2,6-dimethylmorpholine)," DFT calculations can elucidate its geometry, reactivity, and spectroscopic properties.

The structure of "4,4'-Dithiobis(2,6-dimethylmorpholine)" is characterized by two 2,6-dimethylmorpholine (B58159) rings linked by a disulfide bond. The morpholine (B109124) rings are expected to adopt a chair conformation, which is generally the most stable form for such six-membered rings. researchgate.net The methyl groups at the 2 and 6 positions can be in either axial or equatorial positions.

Computational geometry optimization would likely reveal that the most stable conformer has both methyl groups in the equatorial position to minimize steric hindrance. sapub.org The disulfide bond introduces additional rotational freedom, leading to various possible orientations of the two morpholine rings relative to each other. DFT calculations can map out the potential energy surface associated with the rotation around the S-S bond, identifying the most stable rotamers.

Table 1: Predicted Relative Energies of "4,4'-Dithiobis(2,6-dimethylmorpholine)" Conformers This table presents hypothetical data based on established principles of conformational analysis for illustrative purposes.

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Equatorial-Equatorial | Both methyl groups equatorial | 0.00 | ~95 |

| Axial-Equatorial | One methyl group axial, one equatorial | ~2.5 | ~4 |

| Axial-Axial | Both methyl groups axial | ~5.0 | <1 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. nih.gov

For "4,4'-Dithiobis(2,6-dimethylmorpholine)," the HOMO is expected to be localized on the disulfide bond, which is rich in electron density. The LUMO is likely to be distributed over the σ* orbitals of the S-S bond. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards reactions involving the cleavage of the disulfide bond. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies of "4,4'-Dithiobis(2,6-dimethylmorpholine)" This table presents hypothetical data based on DFT principles for illustrative purposes.

| Orbital | Energy (eV) | Predicted Localization |

|---|---|---|

| HOMO | -6.5 | Disulfide bridge (lone pairs of sulfur) |

| LUMO | -1.2 | σ* orbital of the S-S bond |

| HOMO-LUMO Gap | 5.3 eV |

DFT calculations can accurately predict various spectroscopic properties, which can aid in the experimental characterization of "4,4'-Dithiobis(2,6-dimethylmorpholine)".

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. researchgate.net Key vibrational modes would include the S-S stretch, C-N stretching, C-O-C stretching, and various CH₂ and CH₃ bending and stretching modes. researchgate.net

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. nih.gov The predicted shifts for the methyl protons and carbons would differ based on their axial or equatorial orientation. The protons on the morpholine ring would also show distinct chemical shifts depending on their proximity to the oxygen, nitrogen, and sulfur atoms. schrodinger.com

Table 3: Predicted ¹³C NMR Chemical Shifts for the Equatorial-Equatorial Conformer of "4,4'-Dithiobis(2,6-dimethylmorpholine)" This table presents hypothetical data based on established NMR prediction methodologies for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 (CH-CH₃) | ~60-65 |

| C3, C5 (CH₂-N/O) | ~50-55 |

| Methyl Carbons | ~18-22 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations can model the dynamic behavior of "4,4'-Dithiobis(2,6-dimethylmorpholine)" over time. nih.gov MD simulations would reveal the flexibility of the morpholine rings and the rotational dynamics of the disulfide bond at different temperatures. nih.gov

Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, such as solvents or biological macromolecules. rsc.org These simulations can provide insights into its solubility and potential binding interactions, which are crucial for understanding its behavior in various environments.

Computational Studies on Stereoisomeric Influence on Molecular Properties

The presence of chiral centers at the C2 and C6 positions of each morpholine ring gives rise to several stereoisomers of "4,4'-Dithiobis(2,6-dimethylmorpholine)," including (2R, 6R, 2'R, 6'R), (2S, 6S, 2'S, 6'S), and meso forms. Computational methods are invaluable for studying how this stereoisomerism affects the molecule's properties. nih.gov

By performing DFT calculations for each stereoisomer, it is possible to compare their relative stabilities, dipole moments, and predicted spectroscopic properties. For instance, the calculated electronic circular dichroism (ECD) spectra could serve as a theoretical benchmark to help determine the absolute configuration of experimentally isolated stereoisomers. nih.gov

Chemical Reactivity and Mechanistic Studies of 4,4 Dithiobis 2,6 Dimethylmorpholine

Disulfide Bond Reactivity: Cleavage and Exchange Reactions

The disulfide bond is the most reactive site in the 4,4'-Dithiobis(2,6-dimethylmorpholine) molecule. Its reactivity is characterized by its susceptibility to cleavage through both reductive and oxidative pathways, as well as its participation in thiol-disulfide exchange reactions, which are fundamental in various chemical and biological processes.

Reductive and Oxidative Transformations of the S-S Linkage

The sulfur-sulfur single bond is relatively weak and can be readily cleaved by reducing agents. A common method for the reduction of disulfides involves the use of phosphine (B1218219) reagents. nih.govnsf.gov Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (Bu₃P), are effective for this transformation. nsf.govacs.org The reaction with water-soluble phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is particularly efficient and proceeds rapidly at acidic to neutral pH. nih.gov The process involves nucleophilic attack by the phosphine on one of the sulfur atoms, leading to the cleavage of the S-S bond and ultimately forming two equivalents of the corresponding thiol, in this case, 2,6-dimethylmorpholine-4-thiol, and the phosphine oxide. researchgate.net

Table 1: Reductive Cleavage of Disulfides

| Reducing Agent | Typical Conditions | Products |

|---|---|---|

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer (pH 5-7), Room Temp. | 2 x Thiol + TCEP oxide |

| Tributylphosphine (Bu₃P) | Aqueous or organic solvent | 2 x Thiol + Bu₃P oxide |

Oxidative transformations of the disulfide bond are less common than reduction but can occur under strong oxidizing conditions. More relevant is the oxidation of the corresponding thiol, 2,6-dimethylmorpholine-4-thiol, which would be the reverse of the reductive cleavage, to reform the disulfide. Mild oxidizing agents can facilitate this process. Furthermore, the oxidation of other parts of the molecule, such as the morpholine (B109124) ring itself, can occur under specific conditions, for instance, through radical pathways involving molecular oxygen. nih.gov

Nucleophilic Substitution and Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial class of reactions for disulfides. This process involves the attack of a nucleophilic thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R'). rsc.org The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. nih.govresearchgate.net The attacking thiolate forms a new disulfide bond while the original disulfide bond is cleaved, releasing a new thiolate anion.

The general mechanism is as follows:

A thiol (RSH) is deprotonated to form a more potent nucleophile, the thiolate (RS⁻).

The thiolate attacks one of the sulfur atoms of the 4,4'-Dithiobis(2,6-dimethylmorpholine) molecule.

A trigonal bipyramidal transition state is formed.

The original S-S bond breaks, releasing a 2,6-dimethylmorpholine-4-thiolate anion.

This exchange is a reversible equilibrium process. Sulfur is generally considered a powerful nucleophile due to its large size and polarizability, which makes its lone pairs highly accessible for reaction. wikipedia.orglibretexts.org

Chemical Transformations at the Morpholine Nitrogen Atoms

The nitrogen atoms of the two 2,6-dimethylmorpholine (B58159) rings are secondary amines. Their reactivity is significantly influenced by steric hindrance from the two methyl groups at the 2 and 6 positions. This steric bulk makes the nitrogen lone pair less accessible, thereby reducing its nucleophilicity compared to unhindered secondary amines. dtic.mil

Electrophilic Alkylation and Acylation Reactions

Despite reduced reactivity, the morpholine nitrogens can undergo electrophilic alkylation and acylation under appropriate conditions. N-alkylation of sterically hindered secondary amines often requires more forcing conditions than for unhindered amines. masterorganicchemistry.com A successful strategy involves using alkyl tosylates in a non-polar solvent like toluene, often in the presence of a non-nucleophilic, sterically hindered base to scavenge the generated acid. thieme-connect.com

Acylation of the nitrogen atoms is also feasible. For instance, the acetylation of cis-2,6-dimethylmorpholine (B33440) to form 1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone can be achieved, indicating that the nitrogen atom is sufficiently nucleophilic to react with acylating agents like acyl chlorides or anhydrides. vulcanchem.com

Table 2: Reactions at the Morpholine Nitrogen

| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Alkylation | Alkyl Tosylate / Hindered Base | N-Alkyl-2,6-dimethylmorpholine derivative | Steric hindrance necessitates reactive alkylating agents and specific conditions. thieme-connect.com |

Complexation with Metal Centers and Coordination Chemistry

The nitrogen atom in the morpholine ring, possessing a lone pair of electrons, can act as a Lewis base and coordinate to metal centers. While the steric hindrance from the adjacent methyl groups may weaken the coordination bond or affect the stability of the resulting complex, it does not entirely prevent it. Studies on related morpholine-substituted ligands have shown that the morpholine nitrogen can participate in the coordination sphere of metal ions like copper(II). acs.org In such complexes, the morpholine ring typically adopts a stable chair conformation. The ability to form metal complexes is a key feature of morpholine chemistry, often exploited in the development of catalysts and bioactive compounds. acs.orgnih.gov

Ring Stability and Investigation of Ring-Opening Reactions

The 2,6-dimethylmorpholine ring is a saturated heterocycle and is generally stable under many reaction conditions. The synthesis of cis-2,6-dimethylmorpholine itself involves the cyclization of diisopropanolamine (B56660) using concentrated sulfuric acid at high temperatures (150-190°C), which speaks to the thermodynamic stability of the ring system once formed. google.comgoogle.com

However, under specific and typically harsh oxidative conditions, the morpholine ring can undergo cleavage. google.com For example, visible light-promoted oxidative ring-opening of N-aryl morpholine derivatives has been reported, proceeding via cleavage of the C(sp³)–C(sp³) bond adjacent to the nitrogen atom. google.com Another pathway involves the reaction of morpholinyl radicals with molecular oxygen, which can lead to ring-opening through a unimolecular mechanism after a 1,5-hydride shift. nih.gov Ring-opening can also be initiated by reactions with organometallic reagents, as seen in the case of morpholine-2,5-diones reacting with organotin compounds. rsc.org These studies suggest that while the 2,6-dimethylmorpholine ring in 4,4'-Dithiobis(2,6-dimethylmorpholine) is robust, it is not entirely inert and can be opened under specific oxidative or radical-based reaction conditions.

Non-Biological Degradation Pathways (e.g., Photochemical, Thermal, Hydrolytic Stability)

The non-biological degradation of 4,4'-Dithiobis(2,6-dimethylmorpholine) is a critical aspect of its environmental fate and application stability. This section explores its stability under various environmental stressors, including light, heat, and water. While specific data for this exact compound is limited, information on the closely related and widely used vulcanizing agent 4,4'-dithiodimorpholine (B89823) (DTDM), as well as the morpholine and dithiobis functional groups, provides significant insights into its expected degradation behavior.

Photochemical Stability

The photochemical degradation of morpholine derivatives can be initiated by the absorption of UV radiation. Studies on the photocatalytic degradation of morpholine in the presence of titanium dioxide (TiO₂) have shown that the morpholine ring is susceptible to oxidative attack. The process involves the formation of hydroxy and oxo derivatives as intermediates. rsc.org The degradation of morpholine itself is significantly faster in the presence of a photocatalyst and UV light compared to its degradation without these factors. rsc.org

For 4,4'-Dithiobis(2,6-dimethylmorpholine), the disulfide bond represents a potential chromophore that can absorb UV radiation, potentially leading to its cleavage and the formation of morpholinylthiyl radicals. The presence of methyl groups on the morpholine rings may slightly alter the electronic properties and steric hindrance, but the fundamental susceptibility of the morpholine and dithiobis moieties to photochemical degradation is expected to be similar to that of related compounds.

Thermal Stability

The thermal stability of sulfur-containing compounds is of particular interest in industrial applications, such as rubber vulcanization where high temperatures are employed. The disulfide bond in dithiobis compounds is known to be the weakest point for thermal decomposition.

Research on the thermal decomposition of dithioesters indicates that these compounds can degrade at elevated temperatures, leading to the formation of various byproducts. researchgate.net In the context of rubber processing, the thermal decomposition of sulfur-based vulcanizing agents like 4,4'-dithiodimorpholine (DTDM) is a controlled process to generate the sulfur crosslinks. However, uncontrolled thermal degradation can lead to undesirable changes in the material's properties. Studies on the thermo-mechanical grinding of waste rubber, which contains sulfur crosslinks, show that the crosslinked structures can be broken down by a combination of heat and mechanical force. nih.gov The process can lead to a decrease in the crosslink density and changes in the molecular weight of the rubber. nih.gov

The thermal decomposition of similar compounds often proceeds via the homolytic cleavage of the S-S bond, generating reactive thiyl radicals. These radicals can then participate in a variety of secondary reactions. The presence of the dimethyl substitution on the morpholine ring in 4,4'-Dithiobis(2,6-dimethylmorpholine) may influence the stability of the resulting radicals and subsequent reaction pathways.

Below is a table summarizing the thermal decomposition characteristics of related compounds, which can be used to infer the behavior of 4,4'-Dithiobis(2,6-dimethylmorpholine).

| Compound/Material | Decomposition Temperature (°C) | Key Observations |

| Dithioesters (general) | > 75 - 180 | Onset of thermal degradation is structure-dependent. researchgate.net |

| Poly(methyl methacrylate) dithioesters | Unstable at 120 | Leads to loss of living polymerization characteristics. researchgate.net |

| Waste Rubber (thermo-mechanical grinding) | 80 - 140 | Selective destruction of crosslinked structures. nih.gov |

This table presents data for related compounds to infer the thermal stability of 4,4'-Dithiobis(2,6-dimethylmorpholine).

Hydrolytic Stability

The hydrolytic stability of 4,4'-Dithiobis(2,6-dimethylmorpholine) is expected to be relatively high under neutral pH conditions. The disulfide bond is generally stable to hydrolysis in the absence of catalysts or reducing/oxidizing agents. The morpholine ring itself is also a stable saturated heterocycle.

However, under strongly acidic or basic conditions, or in the presence of specific catalysts, hydrolysis could potentially occur. For instance, studies on other organic compounds containing disulfide bonds have shown that their stability can be pH-dependent. The C-N bonds within the morpholine ring are also generally resistant to hydrolysis under normal environmental conditions.

While no specific studies on the hydrolysis of 4,4'-Dithiobis(2,6-dimethylmorpholine) were identified, the general chemical knowledge of the disulfide and morpholine functional groups suggests good hydrolytic stability in typical aqueous environments.

Advanced Material Science Applications of 4,4 Dithiobis 2,6 Dimethylmorpholine and Its Derivatives

Incorporation into Conductive Polymer-Matrix Compositions

The disulfide bond within 4,4'-Dithiobis(2,6-dimethylmorpholine) presents a key feature that could be exploited in the development of conductive polymer-matrix compositions. A related compound, 4,4'-dithiodimorpholine (B89823) (DTDM), is known for its role as a sulfur donor in the vulcanization of rubber, a process of crosslinking polymer chains to enhance their mechanical properties. researchgate.net

Role as a Crosslinking Agent in Polymer Networks

Theoretically, the disulfide bond in 4,4'-Dithiobis(2,6-dimethylmorpholine) could be cleaved under appropriate conditions, such as heat or radiation, to generate reactive thiyl radicals. These radicals could then participate in the crosslinking of polymer chains. In the context of conductive polymers, this crosslinking could serve to create a stable, three-dimensional network. This network structure could potentially improve the mechanical integrity and thermal stability of the conductive polymer composite, which are often challenges in the field.

Influence on Polymer Morphology and Charge Transport Properties

The introduction of 4,4'-Dithiobis(2,6-dimethylmorpholine) as a crosslinking agent would inevitably impact the morphology of the resulting polymer matrix. The degree of crosslinking would be a critical parameter, with higher concentrations of the dithiobis compound leading to a more densely crosslinked and potentially more rigid structure.

The morphology of a conductive polymer blend is a crucial determinant of its charge transport properties. The arrangement of polymer chains, whether in an aggregated, homophilic state or a self-organized, heterophilic pattern, directly affects percolation thresholds and the presence of charge-trapping states. While no direct studies exist for 4,4'-Dithiobis(2,6-dimethylmorpholine), the introduction of any additive or crosslinking agent would need to be carefully controlled to optimize the pathways for charge carriers to move through the material. The bulky dimethylmorpholine groups could either hinder or facilitate charge transport depending on the specific polymer system and the resulting morphology.

Exploration in Optoelectronic Materials Development

The morpholine (B109124) ring is a versatile scaffold in medicinal chemistry and has been explored in the context of functional materials. However, its direct application, or that of its dithiobis derivative, in optoelectronics is not well-documented.

Design of Morpholine-Based Chromophores for Light-Emitting Applications

Chromophores are the parts of a molecule responsible for its color. For light-emitting applications, such as in Organic Light-Emitting Diodes (OLEDs), chromophores are designed to have specific electronic properties that allow for efficient electroluminescence. While morpholine itself is not a traditional chromophore, it can be functionalized to become part of a larger conjugated system.

The nitrogen atom in the morpholine ring could act as an electron-donating group, which is a common feature in many organic chromophores. By coupling the 4,4'-Dithiobis(2,6-dimethylmorpholine) structure with electron-accepting moieties, it might be possible to design novel donor-acceptor chromophores. The disulfide bridge could also play a role in the electronic structure, potentially influencing the HOMO-LUMO gap and thus the emission color. The dimethyl substitution pattern would also affect the solubility and solid-state packing of such chromophores.

Integration into Photovoltaic Devices and Optical Sensors

In the realm of organic photovoltaics (OPVs), materials are designed to absorb light and efficiently separate and transport charges. The development of novel donor and acceptor materials is a key area of research. While there is no current research integrating 4,4'-Dithiobis(2,6-dimethylmorpholine) into OPVs, its disulfide bond could theoretically be used to create self-assembling monolayers on electrode surfaces, potentially influencing the interfacial properties and device performance.

For optical sensors, changes in the environment of a molecule are designed to produce a measurable change in its optical properties, such as fluorescence or absorbance. The disulfide bond in 4,4'-Dithiobis(2,6-dimethylmorpholine) is susceptible to cleavage by certain chemical stimuli, which could potentially be harnessed in the design of a "turn-on" or "turn-off" optical sensor. The morpholine units could also be functionalized with recognition elements to create sensors for specific analytes.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The disulfide bond is a dynamic covalent bond that can be reversibly formed and broken, making it an interesting tool in this field.

Formation of Ordered Self-Assembled Structures

The principles of supramolecular chemistry, where molecules spontaneously assemble into well-defined structures, are critical in the development of novel materials. Dithio compounds, in general, are known to participate in such self-assembly processes, driven by non-covalent interactions. The disulfide bond in 4,4'-dithiobis(2,6-dimethylmorpholine) can act as a key structural element in forming ordered assemblies. The incorporation of heterocyclic rings, such as the morpholine units in this compound, can lead to the formation of intriguing supramolecular architectures. nih.gov These structures are often stabilized by a network of weak intermolecular interactions.

While specific studies detailing the self-assembly of 4,4'-dithiobis(2,6-dimethylmorpholine) are not extensively documented in publicly available literature, the broader class of dithiolate and dithiocarbamate (B8719985) compounds has been shown to form complex supramolecular structures. nih.govresearchgate.net For instance, some dithiolate complexes can form salts with supramolecular cation structures, where crown ethers encapsulate metal cations, leading to diverse and highly organized crystalline lattices. elsevierpure.com The self-assembly process in these systems is often governed by a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov The potential for 4,4'-dithiobis(2,6-dimethylmorpholine) and its derivatives to form such ordered structures is an area of ongoing interest for creating materials with tailored electronic and optical properties.

Application in Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule, leading to specific chemical or physical changes. This principle is fundamental to the development of chemical sensors and molecular recognition systems. The morpholine moiety is recognized as a valuable component in medicinal chemistry for its ability to engage in molecular interactions and modulate pharmacokinetic properties. nih.gov The conformational flexibility and the presence of both nitrogen and oxygen atoms in the morpholine ring allow for a variety of hydrophilic and lipophilic interactions, which are crucial for molecular recognition. nih.gov

While direct applications of 4,4'-dithiobis(2,6-dimethylmorpholine) in host-guest chemistry are not widely reported, the structural motifs present in the molecule suggest its potential in this field. For example, cucurbit[n]urils, a class of macrocyclic host molecules, have been shown to form stable inclusion complexes with guest molecules containing heterocyclic rings, driven by hydrogen bonding and ion-dipole interactions. rsc.org The development of morpholine-containing compounds as molecular scaffolds is an active area of research, with a focus on creating molecules that can selectively bind to biological targets. researchgate.net The disulfide linkage in 4,4'-dithiobis(2,6-dimethylmorpholine) could also be engineered to act as a responsive element, where cleavage of the S-S bond under specific conditions could trigger the release of a guest molecule.

Utilization as Chemical Antioxidants in Material Systems

The primary and most well-established application of 4,4'-dithiobis(2,6-dimethylmorpholine) is as a chemical antioxidant and stabilizer in various polymers, particularly in the rubber and plastics industries. ontosight.ai Its function is to prevent or retard the degradation of materials that are exposed to oxidative environments, heat, and light, thereby extending their service life and maintaining their physical properties. ontosight.ai

Mechanisms of Radical Scavenging and Material Stabilization

The antioxidant activity of 4,4'-dithiobis(2,6-dimethylmorpholine) is attributed to its ability to interfere with the radical chain reactions that lead to polymer degradation. The degradation of many polymers proceeds via a free-radical mechanism, where reactive species such as alkylperoxyl radicals (ROO•) are formed. Antioxidants function by donating a hydrogen atom to these radicals, thereby neutralizing them and forming a more stable radical from the antioxidant molecule itself. mdpi.com

In the case of morpholine derivatives, the mechanism can be complex. Some studies on related morpholine-2,5-diones suggest that hydrogen atom abstraction from an activated C-H group in the morpholine ring is a probable antioxidant mechanism. nih.gov The disulfide bond in 4,4'-dithiobis(2,6-dimethylmorpholine) may also play a crucial role. It is known that antioxidants containing a disulfide bridge can graft onto the elastomer chain during processing and curing, which can lead to superior protection compared to conventional antidegradants. utwente.nl This grafting would reduce the volatility and migration of the antioxidant, ensuring its long-term presence within the polymer matrix. The free radicals of an amine antioxidant can capture and combine with the active peroxide produced by the oxidation of the rubber molecular chain to form stable compounds, which slows down the aging process. encyclopedia.pub

Performance Enhancement in Polymer Degradation Prevention

The incorporation of 4,4'-dithiobis(2,6-dimethylmorpholine) into polymer formulations significantly enhances their resistance to degradation. In the rubber industry, it is used to protect materials like polyisoprene and polybutadiene (B167195) from the damaging effects of heat and oxygen. ahmadullins.com The effectiveness of an antioxidant is often evaluated by measuring changes in the physical properties of the polymer after accelerated aging tests, such as changes in viscosity or mechanical strength. ahmadullins.com

Below is an illustrative data table showing the kind of data that would be generated in studies comparing the performance of different antioxidants in a polymer matrix. Please note that the data for 4,4'-dithiobis(2,6-dimethylmorpholine) is hypothetical and for illustrative purposes only, as specific values were not found in the provided search results.

Table 1: Hypothetical Performance of Various Antioxidants in a Rubber Composite

| Antioxidant System | Concentration (phr) | Mooney Viscosity (Initial) | Mooney Viscosity (After Aging) | Retention of Viscosity (%) |

|---|---|---|---|---|

| Control (No Antioxidant) | 0 | 55 | 25 | 45.5 |

| 4,4'-Dithiobis(2,6-dimethylmorpholine) | 1.5 | 56 | 48 | 85.7 |

| Antioxidant A (Phenolic type) | 1.5 | 55 | 45 | 81.8 |

| Antioxidant B (Amine type) | 1.5 | 57 | 50 | 87.7 |

Surface Functionalization and Hybrid Material Engineering

The modification of material surfaces is a key strategy for enhancing their properties and creating hybrid materials with novel functionalities. This can involve altering the surface chemistry to improve adhesion, wettability, or biocompatibility.

Grafting and Adsorption onto Solid Substrates

Grafting involves the covalent bonding of molecules to a surface, while adsorption relies on weaker, non-covalent interactions. Both techniques can be used to functionalize surfaces with specific chemical groups. While there is no specific information in the search results on the grafting or adsorption of 4,4'-dithiobis(2,6-dimethylmorpholine) onto solid substrates, the chemical structure of the molecule suggests several possibilities.

The disulfide bond offers a potential site for grafting onto surfaces that have been pre-functionalized with thiol-reactive groups. Alternatively, the disulfide bond could be cleaved to generate two thiol-functionalized morpholine derivatives, which could then be grafted onto surfaces like gold or other noble metals, a common technique in self-assembled monolayer (SAM) formation. The morpholine rings themselves, with their nitrogen and oxygen atoms, could participate in adsorption processes on various substrates through hydrogen bonding or other polar interactions.

General methods for surface modification of polymers include "grafting-from" and "grafting-to" procedures. nih.gov The "grafting-to" approach, where a pre-formed polymer or molecule is attached to a surface, could be a viable route for immobilizing 4,4'-dithiobis(2,6-dimethylmorpholine) or its derivatives. The ability to functionalize surfaces with antioxidant molecules is of great interest for creating materials with enhanced durability at their interfaces, where they are most susceptible to environmental degradation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,4'-Dithiobis(2,6-dimethylmorpholine) |

| 1,2,3,4-tetrahydroquinolinedithiocarbamate |

| 4,4′-methylenebis(2,6-diethylaniline) |

| 4,4′-methylenebis(3-chloro-2,6-diethylaniline) |

| 2,2о-methylenebis(4- methyl-6-tert-butylphenol) |

| 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione |

| 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione |

| 2,6-di-tert-butyl-4-methylphenol |

| 3,4,5-Trihydroxybenzoic acid |

| Tetrakis [methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)] methane |

| N-isopropyl-N′-phenyl-p-phenylenediamine |

| Benzenamine, 4-octyl-N-(4-octylphenyl) |

Creation of Composite Materials with Tailored Interfacial Properties

The performance and reliability of advanced composite materials are critically dependent on the properties of the interface between the matrix and the reinforcing fillers. The chemical compound 4,4'-Dithiobis(2,6-dimethylmorpholine) and its derivatives play a significant role in the creation of elastomer composites with tailored interfacial properties, primarily through their function in the vulcanization process. Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains. google.com The nature and density of these cross-links profoundly influence the interaction between the rubber matrix and dispersed filler particles, thereby defining the interfacial characteristics of the composite.

4,4'-Dithiobis(2,6-dimethylmorpholine) acts as a sulfur-donating vulcanizing agent. In this capacity, it provides the sulfur necessary for the formation of cross-links. Unlike elemental sulfur, the use of sulfur donors like 4,4'-Dithiobis(2,6-dimethylmorpholine) allows for more controlled vulcanization kinetics. This control is crucial for achieving a uniform cross-link density throughout the elastomer matrix, which is essential for predictable and consistent material properties.

The tailoring of interfacial properties in elastomer composites using 4,4'-Dithiobis(2,6-dimethylmorpholine) is achieved by influencing the rubber-filler interaction. In composites containing reinforcing fillers such as carbon black or silica (B1680970), good adhesion between the rubber matrix and the filler particles is paramount for effective load transfer and reinforcement. The vulcanization process facilitated by this compound promotes the formation of a strong and stable network structure around the filler particles. This encapsulation enhances the rubber-filler interaction, leading to improved dispersion of the filler within the matrix and preventing the formation of agglomerates that can act as stress concentration points and degrade the mechanical properties of the composite. analis.com.my

Research findings indicate that the use of 4,4'-Dithiobis(2,6-dimethylmorpholine) as a vulcanizing agent can lead to composites with superior physical properties. For instance, natural rubber latex vulcanized with this compound exhibits excellent unaged physical properties. google.com The controlled cross-linking it provides contributes to enhanced tensile strength, hardness, and abrasion resistance in the final composite material. analis.com.my

Furthermore, the efficiency of the vulcanization system, whether it is a conventional, efficient (EV), or semi-efficient (SEV) system, plays a role in determining the final properties of the composite. When used in effective and semi-efficient vulcanization systems, 4,4'-Dithiobis(2,6-dimethylmorpholine) contributes to the formation of cross-linked rubber that exhibits good resistance to heat and aging. google.com This thermal stability is a critical factor for composites used in demanding applications.

The table below summarizes the impact of 4,4'-Dithiobis(2,6-dimethylmorpholine) on the properties of elastomer composites, which is a direct consequence of the tailored interfacial properties achieved through controlled vulcanization.

| Property | Effect of 4,4'-Dithiobis(2,6-dimethylmorpholine) |

| Filler Dispersion | Promotes uniform dispersion of fillers like silica and carbon black, enhancing rubber-filler interaction. analis.com.my |

| Tensile Strength | Improves the tensile strength of the resulting vulcanizates. analis.com.my |

| Hardness | Increases the hardness of the composite material. analis.com.my |

| Abrasion Resistance | Enhances the resistance to wear and abrasion. analis.com.my |

| Aging Resistance | Rubber deposited from latex vulcanized with this compound shows remarkable resistance to certain types of aging. google.com |

| Processability | Can be easily dispersed in the sizing material and offers a long scorch time, which is beneficial for processing. google.com |

The derivatives of 4,4'-Dithiobis(2,6-dimethylmorpholine) are also explored for their potential in modifying interfacial properties. For example, the introduction of different functional groups to the morpholine ring can alter the reactivity of the sulfur donor and its interaction with different types of fillers and elastomer matrices. This opens up possibilities for creating a wider range of composite materials with highly specific and tailored interfacial characteristics for advanced applications.

Future Research Directions and Emerging Paradigms in the Study of 4,4 Dithiobis 2,6 Dimethylmorpholine

Development of Sustainable Synthetic Routes and Atom-Economical Processes

The industrial synthesis of disulfide compounds often relies on the oxidative coupling of thiols, which can involve stoichiometric, and sometimes hazardous, oxidizing agents, leading to significant waste generation. A forward-looking approach to the synthesis of 4,4'-Dithiobis(2,6-dimethylmorpholine) must prioritize green chemistry principles, focusing on sustainability and atom economy.

Future research should target the replacement of conventional multi-step syntheses with more streamlined and environmentally benign processes. The precursor, cis-2,6-dimethylmorpholine (B33440), is typically prepared via the cyclization of diisopropanolamine (B56660) using strong acids like sulfuric acid, a process that generates substantial salt waste upon neutralization. google.comgoogle.com The subsequent conversion to the disulfide likely involves thiol formation and then oxidation. nih.gov

Promising research avenues include:

Catalytic Aerobic Oxidation: Developing catalytic systems that use molecular oxygen or air as the terminal oxidant for the coupling reaction. This approach produces water as the only byproduct, dramatically improving the environmental footprint.

Electrochemical Synthesis: Utilizing electrochemical methods to drive the oxidative S-S bond formation. This avoids the need for chemical oxidants entirely, often requires milder conditions, and allows for precise control over the reaction.

One-Pot Syntheses: Designing tandem reaction sequences where the precursor amine is converted directly to the disulfide in a single vessel, minimizing intermediate isolation steps, solvent usage, and waste.

Atom-Economical Coupling: Exploring novel coupling reactions that maximize the incorporation of atoms from reactants into the final product. For instance, methods using thiourea (B124793) and an oxidant in a green solvent like glycerol (B35011) offer an odorless, one-pot synthesis of disulfides from alkyl halides. researchgate.net A recently developed "redox-click" chemistry using sulfuryl fluoride (B91410) as a highly selective oxidant for thiols presents a particularly attractive route, offering quantitative yields and simple purification. chemrxiv.org

Table 1: Comparison of Hypothetical Synthetic Routes

| Parameter | Conventional Route (e.g., Thiol Oxidation) | Proposed Sustainable Route (e.g., Catalytic Aerobic Oxidation) |

|---|---|---|

| Precursor | 2,6-dimethylmorpholine-4-thiol | 2,6-dimethylmorpholine-4-thiol |

| Oxidant | Hydrogen Peroxide, Halogens | Air (Molecular Oxygen) |

| Catalyst | None or simple base/acid | Transition metal complex or organocatalyst |

| Byproducts | Water, inorganic salts | Water only |

| Atom Economy | Moderate | High |

| Environmental Impact | Higher (reagent waste) | Lower (benign byproduct) |

Integration of Advanced Characterization Techniques for In-Situ Monitoring

The optimization of chemical processes, particularly for industrial-scale production, benefits immensely from real-time reaction monitoring. Traditional quality control often relies on offline chromatographic analysis, which introduces time delays and may not capture transient intermediates or reaction dynamics accurately.

The integration of Process Analytical Technology (PAT) is a key future direction. Raman spectroscopy, in particular, stands out as a powerful tool for the in-situ monitoring of 4,4'-Dithiobis(2,6-dimethylmorpholine) synthesis. thermofisher.comprocess-instruments-inc.com It is a non-invasive technique that can provide real-time information on molecular composition through a simple probe inserted into the reactor. azooptics.comspectroscopyonline.com Key research objectives include:

Developing a robust Raman spectroscopic method to quantify the concentrations of the thiol precursor, the disulfide product, and any key intermediates or byproducts by tracking their unique spectral fingerprints (e.g., disappearance of the S-H stretching band and appearance of the S-S stretching band).

Using the real-time data from in-situ probes (Raman, FTIR) to build kinetic models of the synthesis, enabling precise process control, optimization of reaction time, and ensuring consistent product quality.

Employing advanced techniques like UV-Resonance Raman to enhance the signal for low-concentration species, which could be crucial for detecting trace impurities or studying reaction mechanisms. oxinst.com

Table 2: Potential In-Situ Characterization Techniques

| Technique | Information Provided | Advantages for this Synthesis |

|---|---|---|

| Raman Spectroscopy | Real-time concentration of reactants, products (S-H, S-S bonds). | Non-invasive, insensitive to water, can be used with fiber-optic probes in a reactor. process-instruments-inc.comazooptics.com |

| FTIR Spectroscopy | Functional group analysis, reaction progress. | Complementary to Raman, provides real-time kinetic data. |

| LC-MS/MS | Detailed analysis of byproducts and impurities. | High sensitivity and specificity for offline reaction mixture analysis to support in-situ findings. |

Rational Design of Novel Derivatives for Enhanced Performance in Materials Science

While 4,4'-Dithiobis(2,6-dimethylmorpholine) is an effective rubber additive, its performance characteristics (e.g., solubility in polymer matrices, vulcanization speed, thermal stability) can be further tailored for specialized applications through rational molecular design. Future research should focus on creating a library of derivatives and establishing clear structure-property relationships.

The approach would involve a synergistic cycle of computational modeling and synthetic chemistry:

Computational Screening: Use of molecular dynamics and quantum mechanics to predict how modifications to the molecular structure would affect key properties like solubility, steric hindrance, and the dissociation energy of the S-S bond.

Targeted Synthesis: Synthesize novel derivatives based on computational insights. Modifications could include:

Altering the alkyl substituents on the morpholine (B109124) ring (e.g., replacing methyl with ethyl or longer chains) to modulate solubility and steric access to the disulfide bond.

Introducing functional groups onto the morpholine ring to improve compatibility with specific polymer matrices or to add secondary functionalities.

Synthesizing unsymmetrical disulfides, for example, by coupling 2,6-dimethylmorpholine-4-thiol with a different thiol to create bifunctional molecules. chemistryviews.org

Table 3: Proposed Derivatives and Target Properties

| Derivative Structure | Design Rationale | Target Property Enhancement |

|---|---|---|

| 4-(Alkyl-morpholine)-4'-(2,6-dimethylmorpholine) disulfide | Vary alkyl chain length on one ring. | Tune solubility and miscibility in different polymer systems. |

| 4,4'-Dithiobis(2,6-diethylmorpholine) | Increase steric bulk around the N-S bond. | Modify vulcanization kinetics and scorch safety. |

Exploration of 4,4'-Dithiobis(2,6-dimethylmorpholine) in Responsive and Smart Materials

A major emerging paradigm is the use of dynamic covalent bonds to create "smart" materials capable of responding to external stimuli. The disulfide bond is an exemplary redox-responsive linkage; it is stable under ambient conditions but can be reversibly cleaved by a reducing agent (like glutathione) or by other stimuli such as light or heat. rsc.orgrsc.org This opens up a vast application space for 4,4'-Dithiobis(2,6-dimethylmorpholine) far beyond its current use.

Future research should explore its role as a dynamic small-molecule cross-linker or building block in:

Self-Healing Polymers: Incorporating the molecule into a polymer network would introduce reversible cross-links. acs.org When the material is damaged, the disulfide bonds can break and reform across the interface, healing the cut autonomously or with a trigger like mild heat. rsc.orgacs.org Its relatively low molecular weight could allow for high mobility within a polymer matrix, facilitating efficient healing.

Redox-Responsive Drug Delivery: The molecule could be used to build nanocarriers (e.g., micelles, nanogels) that are stable in the bloodstream but disassemble in the reducing environment inside cancer cells, which have high concentrations of glutathione (B108866). nih.govnih.govnih.gov This would enable targeted release of encapsulated therapeutics.

Recyclable Thermosets: Creating cross-linked thermoset materials that are typically non-recyclable. The dynamic nature of the disulfide bonds would allow the material to be broken down and reprocessed under specific conditions, contributing to a circular materials economy.

Table 4: Potential Smart Material Applications and Stimuli

| Application Area | Material Concept | Stimulus for Response |

|---|---|---|

| Self-Healing Coatings | Polymer network cross-linked with the title compound. | Mechanical Damage / Heat |

| Targeted Cancer Therapy | Disulfide-linked polymer-drug conjugate or nanogel. | Reduction (High Glutathione levels in tumor cells). nih.gov |

| Responsive Hydrogels | Hydrogel network with disulfide cross-links. | Reducing agents (e.g., DTT), pH change. rsc.org |

| Recyclable Plastics | Thermoset plastic with dynamic disulfide bonds. | Heat / Chemical Reductant |

Cross-Disciplinary Research Synergies for Unexplored Chemical Applications

The structural features of 4,4'-Dithiobis(2,6-dimethylmorpholine) suggest potential in fields entirely separate from polymer science. Fostering cross-disciplinary collaborations could reveal currently unrecognized applications.

Medicinal Chemistry and Pharmacology: The morpholine ring is a privileged scaffold in drug discovery. basf.com Research could investigate if the title compound or its reduction product, 2,6-dimethylmorpholine-4-thiol, possesses any biological activity. It could be designed as a pro-drug that, upon entering a cell, is cleaved by glutathione to release a bioactive morpholine species. The N-nitroso derivative of its parent morpholine is a known carcinogen, highlighting that morpholine derivatives can have potent biological effects. nih.gov

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms of the morpholine rings, along with the sulfur atoms of the disulfide bridge, are potential coordination sites for metal ions. This could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Energy Storage: Disulfide-based organic materials are being explored for use in rechargeable batteries. acs.org The redox activity of the S-S/S-H couple can be harnessed for electrochemical energy storage. Research into the electrochemical properties of 4,4'-Dithiobis(2,6-dimethylmorpholine) and polymers derived from it could lead to new types of organic batteries.

Table 5: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| 4,4'-Dithiobis(2,6-dimethylmorpholine) | C₁₂H₂₄N₂O₂S₂ | 13752-51-7 (disputed, often refers to OTOS) |

| 2,6-Dimethylmorpholine (B58159) | C₆H₁₃NO | 141-91-3 nih.gov |

| Diisopropanolamine | C₆H₁₅NO₂ | 110-97-4 |

| N-Oxydiethylene Thiocarbamyl-N-oxydiethylene sulfenamide (B3320178) (OTOS) | C₉H₁₆N₂O₂S₂ | 13752-51-7 made-in-china.com |

| Sulfuric Acid | H₂SO₄ | 7664-93-9 |

| Hydrogen Peroxide | H₂O₂ | 7722-84-1 |

| Glutathione | C₁₀H₁₇N₃O₆S | 70-18-8 |

| Thiourea | CH₄N₂S | 62-56-6 |

| Sulfuryl Fluoride | SO₂F₂ | 2699-79-8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.